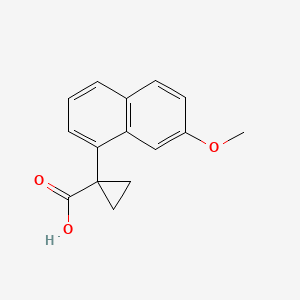
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C15H14O3 It is characterized by a cyclopropane ring attached to a naphthalene moiety with a methoxy group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 7-methoxy-1-naphthaldehyde with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 7-Hydroxy-1-naphthylcyclopropanecarboxylic Acid.
Reduction: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanol.
Substitution: 1-(7-Substituted-1-naphthyl)cyclopropanecarboxylic Acid.
Applications De Recherche Scientifique
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(7-Hydroxy-1-naphthyl)cyclopropanecarboxylic Acid
- 1-(7-Methoxy-2-naphthyl)cyclopropanecarboxylic Acid
- 1-(6-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with molecular targets .
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-(7-methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c1-18-11-6-5-10-3-2-4-13(12(10)9-11)15(7-8-15)14(16)17/h2-6,9H,7-8H2,1H3,(H,16,17) |
Clé InChI |
ZRTMLUILWFPQPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=C2C3(CC3)C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


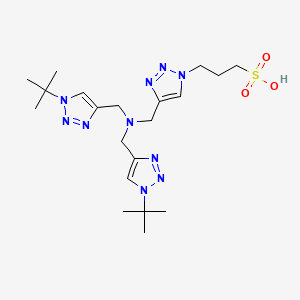
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
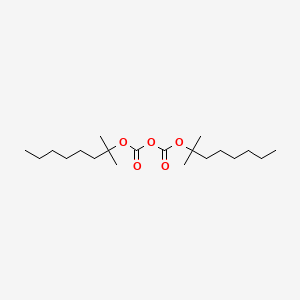
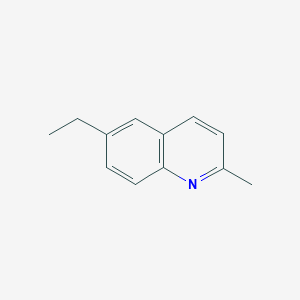
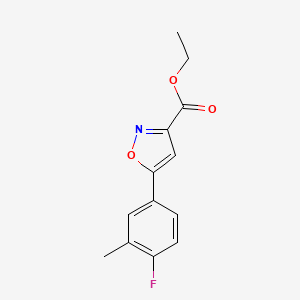

![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
![N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B15337680.png)
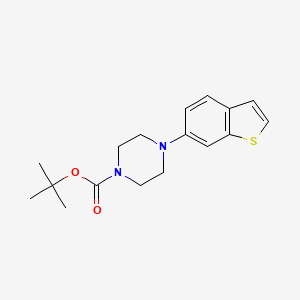
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
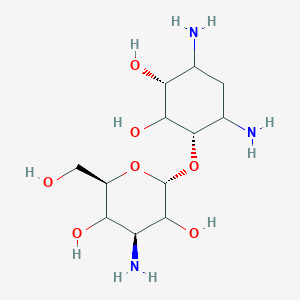
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
